molecular formula C9H10N4O2S B8387321 N1-(5-nitrobenzo[d]isothiazol-3-yl)ethane-1,2-diamine CAS No. 907597-11-9

N1-(5-nitrobenzo[d]isothiazol-3-yl)ethane-1,2-diamine

Cat. No. B8387321
M. Wt: 238.27 g/mol
InChI Key: CRNQMAIHSSDBBR-UHFFFAOYSA-N
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Patent
US07776847B2

Procedure details

Ethylenediamine (1.5 mL, 24 mmol) was added dropwise to a solution of 3-chloro-5-nitrobenzo[d]isothiazole (250 mg, 1.2 mmol) in acetonitrile (1 mL). The reaction mixture was microwaved at 120° C. for 10 min. The reaction mixture was concentrated under reduced pressure. The resulting residue was diluted with water and the aqueous mixture was extracted with ethyl acetate. The organic extract was concentrated under reduced pressure and the crude product was purified by column chromatography, on silica gel, eluting with a mixture of 2% methanol in dichloromethane and selected fractions were combined and concentrated under reduced pressure to yield N1-(5-nitrobenzo[d]isothiazol-3-yl)ethane-1,2-diamine (100 mg) as a yellow solid.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].Cl[C:6]1[C:10]2[CH:11]=[C:12]([N+:15]([O-:17])=[O:16])[CH:13]=[CH:14][C:9]=2[S:8][N:7]=1>C(#N)C>[N+:15]([C:12]1[CH:13]=[CH:14][C:9]2[S:8][N:7]=[C:6]([NH:3][CH2:2][CH2:1][NH2:4])[C:10]=2[CH:11]=1)([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(CN)N
Name
Quantity
250 mg
Type
reactant
Smiles
ClC1=NSC2=C1C=C(C=C2)[N+](=O)[O-]
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was microwaved at 120° C. for 10 min
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography, on silica gel
WASH
Type
WASH
Details
eluting with a mixture of 2% methanol in dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(C(=NS2)NCCN)C1
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: CALCULATEDPERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.